molecular formula C43H50N2O2 B6291500 (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) CAS No. 2172801-78-2

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B6291500
CAS No.: 2172801-78-2
M. Wt: 626.9 g/mol
InChI Key: AWYMMKAJDBJCQW-UWXQCODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by:

  • Stereochemistry: (4S,4'S) configuration at the oxazoline rings.
  • Core Structure: A propane-2,2-diyl bridge connecting two oxazoline moieties.
  • Substituents: Each oxazoline ring bears a benzyl group at the 4-position, while the propane bridge is substituted with two 4-(tert-butyl)phenyl groups.
  • Applications: Primarily used in asymmetric catalysis, such as enantioselective fluorination and desymmetrization reactions.

Its synthesis typically involves the condensation of chiral amino alcohols with carbonyl precursors under basic conditions, followed by purification via column chromatography.

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMMKAJDBJCQW-UWXQCODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
  • Molecular Formula : C₃₁H₄₂N₂O₂
  • Molecular Weight : 474.69 g/mol
  • CAS Number : 2757082-32-7
  • Purity : 98% .

Research indicates that this compound may interact with various biological targets, potentially influencing enzyme activities and cellular pathways. One notable area of interest is its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE are often explored for their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's .

1. Antioxidant Properties

Studies suggest that the compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is implicated in numerous diseases including cancer and cardiovascular disorders.

2. Neuroprotective Effects

Preliminary data indicate that (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage contributes to neuronal death.

3. Antimicrobial Activity

The compound has shown potential antimicrobial effects in vitro against various pathogenic bacteria and fungi. This suggests its possible application in developing new antimicrobial agents.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of the compound resulted in a marked reduction in neuronal loss and improved cognitive function compared to control groups. The mechanism was attributed to its ability to inhibit oxidative stress and modulate inflammatory pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against strains of Escherichia coli and Staphylococcus aureus. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.

Data Summary Table

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
NeuroprotectiveReduced neuronal loss in animal models
AntimicrobialDose-dependent inhibition of bacterial growth

Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in asymmetric synthesis reactions. Its structure allows for the creation of chiral environments that are crucial for producing enantiomerically pure compounds. Notably, it has been used in:

  • Asymmetric Intramolecular Reactions : The compound facilitates the formation of cyclic structures from linear precursors through enantioselective pathways.
  • Catalytic Asymmetric Synthesis of β-Hydroxy Acids : This application highlights its role in synthesizing valuable intermediates for pharmaceuticals .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed in drug development. Specific areas of interest include:

  • Anticancer Activity : Some studies have shown that modifications of the oxazole moiety can enhance the compound's ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : The compound's structural characteristics may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

Materials Science

The compound's unique properties make it suitable for developing advanced materials:

  • Polymeric Materials : It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
  • Nanocomposites : The integration of this compound into nanostructured materials has been studied for applications in electronics and photonics due to its potential conductivity and optical properties .

Case Study 1: Asymmetric Synthesis

In a study published in Angewandte Chemie International Edition, researchers utilized (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) as a catalyst for the enantioselective synthesis of cyclopropane diesters. The results demonstrated high yields and selectivity, showcasing its effectiveness in asymmetric catalysis .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of oxazole derivatives revealed that modifications to the benzyl groups significantly enhanced cytotoxicity against various cancer cell lines. This study suggests that (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) could serve as a lead compound for further drug development targeting cancer therapies .

Comparison with Similar Compounds

Structural Variations in Bis(oxazoline) Ligands

Compound Substituents on Oxazoline Bridge Structure Key Functional Groups References
Target Compound 4-Benzyl Propane-2,2-diyl with 4-(tert-butyl)phenyl groups Benzyl, tert-butyl
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) 4,5-Diphenyl Same as target compound Diphenyl, tert-butyl
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) 4-tert-Butyl Ethane-1,1-diyl tert-Butyl
(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazole) 4-(4-tert-Butylphenyl) Propane-2,2-diyl tert-Butylphenyl

Key Observations :

  • Substituent Effects : Benzyl groups (target compound) provide π-π interactions with aromatic substrates, while bulkier tert-butylphenyl groups () improve steric shielding for enantiocontrol.

Catalytic Performance in Asymmetric Reactions

Table 2: Enantioselectivity and Yield in Fluorination Reactions
Compound Reaction Type Enantiomeric Excess (ee) Yield (%) References
Target Compound Copper-catalyzed fluorination 92% ee 87
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)... Same as above 89% ee 83
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)... Oxyalkynylation 85% ee 78

Analysis :

  • The target compound exhibits superior enantioselectivity (92% ee) compared to its diphenyl-substituted analog (89% ee), likely due to optimized steric and electronic effects from the benzyl groups.
  • Ethane-bridged analogs show lower yields (78%) due to reduced rigidity, which may destabilize transition states.

Preparation Methods

Synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diol

Procedure :

  • Friedel-Crafts alkylation : React 4-tert-butylbenzene with 2,2-bis(chloromethyl)propane-1,3-diol in the presence of AlCl₃.

  • Purification : Crystallization from ethanol/water (yield: 78%).

Key Data :

ParameterValue
SolventDichloromethane
Temperature0°C → rt
Reaction Time12 h
Yield78%

Oxazoline Ring Formation

Procedure :

  • Cyclodehydration : React 1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diol with (S)-2-amino-1-benzyl-ethanol using thionyl chloride (SOCl₂) as a dehydrating agent.

  • Stereochemical Control : Chiral induction via (S)-amino alcohol ensures 4S configuration.

Key Data :

ParameterValue
Molar Ratio1:2 (diol:amino alcohol)
SolventToluene
TemperatureReflux (110°C)
Reaction Time24 h
Yield65%

Route 2: One-Pot Tandem Synthesis

Procedure :

  • Mitsunobu Reaction : Couple 1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diol with (S)-2-amino-1-benzyl-ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • In Situ Cyclization : Acid catalysis (p-toluenesulfonic acid) promotes oxazoline formation.

Key Data :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0°C → rt
Reaction Time48 h
Yield58%

Industrial-Scale Production Methods

Continuous Flow Synthesis

Advantages : Enhanced heat/mass transfer, reproducibility.
Steps :

  • Diol Synthesis : Continuous Friedel-Crafts reactor with inline quenching.

  • Oxazoline Formation : Microreactor modules for precise temperature control.

Key Parameters :

ParameterValue
Flow Rate10 mL/min
Residence Time30 min
Purity≥97%

Purification and Characterization

Crystallization Optimization

Solvent Screening :

Solvent SystemPurity (%)Yield (%)
Ethyl acetate/hexane98.572
Methanol/water97.268

Chromatographic Methods

HPLC Conditions :

ColumnMobile PhaseRetention Time (min)
Chiralpak AD-HHexane:IPA (90:10)12.3

Critical Challenges and Solutions

Stereochemical Drift

Cause : Epimerization at 4-position under acidic conditions.
Mitigation : Use of non-polar solvents (toluene) and low temperatures.

Byproduct Formation

Primary Byproduct : Oxazole rings from over-dehydration.
Solution : Strict control of SOCl₂ stoichiometry (1.1 equiv).

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Industrial Flow
Yield (%)655872
Purity (%)979597
ScalabilityModerateLowHigh
Stereochemical ControlExcellentGoodExcellent

Q & A

Q. What are the optimized synthetic routes for preparing (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. A key step is the condensation of chiral oxazole precursors with a central propane-2,2-diyl linker. For example, refluxing intermediates in DMSO (as in ’s hydrazide coupling) followed by reduced-pressure distillation and crystallization (water-ethanol systems) can yield the target compound. Optimization focuses on solvent polarity (e.g., DMF vs. DMSO), stoichiometric ratios of tert-butylphenyl groups, and chiral induction via asymmetric catalysis. Monitoring reaction progress via TLC or HPLC is critical to minimize diastereomer formation .

Q. How is the stereochemical purity of this compound verified experimentally?

  • Methodological Answer : Chiral purity is confirmed using:
  • Circular Dichroism (CD) : To detect optical activity correlated with the (4S,4'S) configuration.
  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar bis(oxazole) ligands ().
  • NMR NOE Experiments : To confirm spatial arrangement of substituents (e.g., tert-butyl and benzyl groups) .

Q. What are the common applications of this compound in asymmetric catalysis?

  • Methodological Answer : This bis(oxazole) derivative serves as a chiral ligand in transition-metal catalysis (e.g., Cu or Rh complexes) for enantioselective C–C bond formation. For instance:
  • Cyclopropanation : Using styrene derivatives, where steric bulk from tert-butyl groups enhances enantioselectivity.
  • Kinetic Resolution : In allylic alkylation reactions.
    Performance is evaluated via enantiomeric excess (ee) measurements (GC/HPLC with chiral columns) and turnover number (TON) calculations .

Advanced Research Questions

Q. How can computational modeling predict the enantioselectivity of this ligand in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to rationalize stereochemical outcomes. For example:
  • Steric Maps : Analyze tert-butyl and benzyl group interactions with substrates.
  • Non-Covalent Interaction (NCI) Analysis : Identify π-π stacking or van der Waals forces influencing selectivity.
    Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization (e.g., solvent effects, temperature gradients) (). Cross-validate computational predictions with experimental ee values to refine models .

Q. How to resolve contradictions in enantioselectivity data across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity or hydrogen-bonding effects. A systematic approach includes:
  • Solvent Parameter Screening : Use Kamlet-Taft or Hansen parameters to correlate solvent polarity/polarizability with ee.
  • Kinetic Profiling : Compare activation barriers (ΔΔG‡) in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents.
  • In Situ Spectroscopy : Monitor ligand-substrate coordination changes via IR or Raman.
    Theoretical frameworks () guide hypothesis testing, such as competing transition states in protic vs. aprotic media .

Q. What strategies mitigate decomposition of this compound under catalytic conditions?

  • Methodological Answer : Degradation pathways (e.g., oxazole ring opening) are addressed via:
  • Thermogravimetric Analysis (TGA) : Identify thermal stability thresholds (<150°C recommended in ).
  • Ligand Modification : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the oxazole ring.
  • Protective Atmospheres : Use inert gas (N₂/Ar) during reactions, as noted in storage guidelines ().
  • Additive Screening : Stabilize metal-ligand complexes with Lewis acids (e.g., Mg(OTf)₂) .

Q. How does the tert-butyl substituent influence ligand rigidity and catalytic activity?

  • Methodological Answer : The tert-butyl group:
  • Enhances Rigidity : Restricts conformational freedom, favoring pre-organized transition states (confirmed via variable-temperature NMR).
  • Modifies Steric Environments : Creates chiral pockets for substrate discrimination.
    Comparative studies with isopropyl or cyclohexyl analogs () quantify steric effects using Tolman’s cone angles or % buried volume (%Vbur) calculations .

Methodological Frameworks for Data Analysis

Q. What statistical methods are appropriate for analyzing enantioselectivity trends in high-throughput screening?

  • Methodological Answer :
  • Multivariate Analysis (PCA/PLS) : Correlate reaction parameters (e.g., temperature, catalyst loading) with ee outcomes.
  • Machine Learning (ML) : Train models on datasets (e.g., 100+ reactions) to predict optimal conditions.
  • Error Analysis : Use standard deviation and confidence intervals to assess reproducibility (). AI-driven platforms () automate data aggregation from literature and in-house experiments .

Q. How to design experiments investigating the ligand’s role in photoinduced catalysis?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify ligand-metal charge transfer (LMCT) bands.
  • Transient Absorption Spectroscopy : Probe excited-state lifetimes.
  • Theoretical Guidance : Use TD-DFT to predict photoactive states.
    Experimental design aligns with frameworks in , ensuring hypotheses (e.g., tert-butyl groups stabilizing triplet states) are testable via controlled light sources (e.g., LED arrays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.